1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring, an imidazole ring, and two aromatic rings with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine typically involves multiple steps, including the formation of the imidazole ring, the piperidine ring, and the subsequent coupling of these rings with the aromatic substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings and the imidazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-methoxyphenyl)methyl]benzimidazole
- 1-[(3-methylphenyl)methyl]imidazole
- 1-[(3-methoxyphenyl)methyl]piperidine
Uniqueness
1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-19-6-3-9-22(14-19)28-13-11-25-24(28)16-26-21-8-5-12-27(18-21)17-20-7-4-10-23(15-20)29-2/h3-4,6-7,9-11,13-15,21,26H,5,8,12,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLGAQWVXOUCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2CNC3CCCN(C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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